
Inhibiteur de STAT5
Vue d'ensemble
Description
STAT5-IN-1 est un inhibiteur sélectif du facteur de transcription STAT5, ciblant spécifiquement le sous-type STAT5β. Le composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la biologie du cancer et de l'immunologie. STAT5-IN-1 est connu pour sa capacité à inhiber l'activité de STAT5, qui joue un rôle crucial dans divers processus cellulaires, y compris la croissance cellulaire, la différenciation et la survie .
Applications De Recherche Scientifique
Acute Myeloid Leukemia (AML)
Research indicates that targeting STAT5 signaling can overcome resistance to existing therapies in acute myeloid leukemia. For instance, combining the STAT5 inhibitor pimozide with IDH inhibitors has shown enhanced differentiation responses in IDH-mutated AML cells. In patient-derived xenograft models, this combination therapy was more effective than either agent alone, suggesting a promising strategy for improving treatment outcomes in AML patients .
Chronic Myeloid Leukemia (CML)
In CML, pimozide has been demonstrated to induce apoptosis in both imatinib-sensitive and -resistant cells. Studies have shown that combining pimozide with kinase inhibitors significantly enhances therapeutic efficacy, providing a strong rationale for clinical trials focused on STAT5 inhibition in CML . Additionally, novel protein degraders like AK-2292 have been shown to effectively eliminate STAT5 from CML cell lines and induce tumor regression in mouse models .
Osteosarcoma
In osteosarcoma models, pimozide treatment has been associated with reduced cell proliferation and induced apoptosis by targeting both proliferating cells and cancer stem cells through the inhibition of the STAT5 signaling pathway. This effect was linked to decreased expression of key cell cycle regulators and cancer stem cell markers .
Atherosclerosis
Recent studies have highlighted the role of STAT5 in inflammatory processes associated with atherosclerosis. The use of a specific STAT5 inhibitor (STAT5-IN-1) significantly attenuated atherosclerosis in ApoE -/- mice by reducing inflammation and plaque formation. This suggests that targeting STAT5 could be a viable therapeutic strategy for managing atherosclerosis .
Mechanistic Insights
The mechanisms through which STAT5 inhibitors exert their effects are diverse:
- Inhibition of Dimerization : Many inhibitors work by blocking the dimerization process necessary for STAT5 activation. For example, topotecan hydrochloride has been identified as an effective inhibitor through molecular docking studies .
- Regulation of Gene Expression : Inhibition of STAT5 leads to downregulation of genes critical for cell survival and proliferation, such as MYC and BCL2 .
Summary Table of Applications
Disease/Condition | Inhibitor Type | Specific Inhibitor | Mechanism/Effect |
---|---|---|---|
Acute Myeloid Leukemia | Small Molecule | Pimozide | Overcomes resistance to IDH inhibitors |
Chronic Myeloid Leukemia | Small Molecule | Pimozide | Induces apoptosis; enhances efficacy with kinase inhibitors |
Osteosarcoma | Small Molecule | Pimozide | Suppresses proliferation; induces apoptosis |
Atherosclerosis | Small Molecule | STAT5-IN-1 | Reduces inflammation; attenuates plaque formation |
Mécanisme D'action
Target of Action
The primary target of the STAT5 Inhibitor, also known as STAT5-IN-1, is the Signal Transducer and Activator of Transcription 5 (STAT5) protein . STAT5 proteins are crucial in immune regulation and homeostasis, playing a significant role in the development and function of several hematopoietic cells . STAT5 activation is involved in the expression of genes that participate in cell development, proliferation, and survival .
Mode of Action
STAT5-IN-1 inhibits STAT5 by binding to its SH2 domain . This interaction disrupts STAT5 activation, dimerization, and nuclear translocation, thereby inhibiting STAT5-dependent gene transcription . It’s worth noting that the inhibition of STAT5 by STAT5-IN-1 is specific, with reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .
Biochemical Pathways
STAT5 proteins are activated in response to a number of cytokines and growth factors . Upon activation, they play a key role in hematopoiesis, particularly lymphocyte development, proliferation, and survival . Aberrant activation of STAT5b, one of the two paralogs of STAT5, is associated with the development of various blood malignancies and tumors . Therefore, the inhibition of STAT5 by STAT5-IN-1 can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
AC-4–130 directly binds to STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription .
Result of Action
The inhibition of STAT5 by STAT5-IN-1 can lead to significant molecular and cellular effects. For instance, it can impair the proliferation and clonogenic growth of human AML cell lines and primary FLT3-ITD+AML patient cells . Furthermore, it can increase the cytotoxicity of other inhibitors, providing new therapeutic opportunities for leukemia and potentially other cancers .
Action Environment
The action, efficacy, and stability of STAT5-IN-1 can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors can activate STAT5 , which might affect the efficacy of STAT5-IN-1 Additionally, factors such as pH, temperature, and the presence of other biological molecules could potentially influence the stability and action of STAT5-IN-1.
Analyse Biochimique
Biochemical Properties
The STAT5 Inhibitor interacts with the SH2 domain of STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .
Cellular Effects
The STAT5 Inhibitor has significant effects on various types of cells and cellular processes. It has been shown to substantially impair the proliferation and clonogenic growth of human acute myeloid leukemia (AML) cell lines and primary FLT3-ITD+AML patient cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The STAT5 Inhibitor exerts its effects at the molecular level by binding directly to STAT5 and disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . This disruption of STAT5 activity leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of the STAT5 Inhibitor can change in laboratory settings. For example, the inhibitor has been shown to disrupt STAT5 activation and dimerization, leading to changes in cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the STAT5 Inhibitor can vary with different dosages in animal models. For example, the inhibitor has been shown to significantly reduce leukemia burden in vivo and overcome chemoresistance of patient-derived ETP-ALL xenografts .
Metabolic Pathways
The STAT5 Inhibitor is involved in the JAK-STAT signaling pathway . It interacts with the SH2 domain of STAT5, disrupting its activation and consequently affecting metabolic flux or metabolite levels .
Transport and Distribution
The STAT5 Inhibitor is transported and distributed within cells and tissues by binding directly to STAT5 . This binding disrupts STAT5 activation and dimerization, affecting its localization or accumulation .
Subcellular Localization
The STAT5 Inhibitor localizes to the SH2 domain of STAT5 within the cell . This localization affects the activity or function of STAT5, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de STAT5-IN-1 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Le produit final est obtenu après purification et caractérisation à l'aide de techniques telles que la résonance magnétique nucléaire (RMN) et la chromatographie liquide haute performance (CLHP) .
Méthodes de production industrielle
La production industrielle de STAT5-IN-1 suit des voies de synthèse similaires à la synthèse à l'échelle du laboratoire, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
STAT5-IN-1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant STAT5-IN-1 comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour assurer la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant STAT5-IN-1 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués de STAT5-IN-1 .
Applications de la recherche scientifique
STAT5-IN-1 a un large éventail d'applications dans la recherche scientifique :
Biologie du cancer : Il est utilisé pour étudier le rôle de STAT5 dans la prolifération et la survie des cellules cancéreuses. .
Immunologie : STAT5-IN-1 est utilisé pour étudier le rôle de STAT5 dans la fonction et la différenciation des cellules immunitaires. .
Développement de médicaments : Le composé est utilisé comme un outil dans la découverte de médicaments pour identifier de nouvelles cibles thérapeutiques et développer de nouveaux traitements pour les maladies impliquant une activité aberrante de STAT5
Biologie moléculaire : STAT5-IN-1 est utilisé dans des études pour comprendre les mécanismes moléculaires sous-jacents à la transcription des gènes et à la transduction du signal médiées par STAT5
Mécanisme d'action
STAT5-IN-1 exerce ses effets en se liant au domaine SH2 de STAT5, empêchant ainsi son activation et sa dimérisation subséquente. Cette inhibition perturbe la translocation nucléaire de STAT5 et sa capacité à se lier à l'ADN, bloquant finalement la transcription des gènes dépendante de STAT5. Le composé cible spécifiquement le sous-type STAT5β, avec des effets minimes sur d'autres membres de la famille STAT .
Comparaison Avec Des Composés Similaires
Composés similaires
AC-4-130 : Un autre inhibiteur de STAT5 qui cible le domaine SH2 de STAT5.
IST5-002 : Un inhibiteur puissant de STAT5 avec une forte spécificité pour STAT5 dans le cancer de la prostate.
S3I-201 : Un inhibiteur double de STAT5 et STAT3, utilisé dans le traitement de la leucémie myéloïde chronique.
Unicité de STAT5-IN-1
STAT5-IN-1 est unique en raison de sa forte sélectivité pour le sous-type STAT5β, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ce sous-type dans divers processus biologiques. Sa capacité à inhiber l'activité de STAT5 avec des effets hors cible minimes sur d'autres membres de la famille STAT améliore encore son utilité dans la recherche scientifique .
Activité Biologique
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in several diseases, particularly hematological malignancies and inflammatory conditions. This article explores the biological activity of STAT5 inhibitors, focusing on their mechanisms, effects in various disease models, and potential therapeutic applications.
Overview of STAT5 Function
STAT5 exists in two isoforms, STAT5A and STAT5B, both of which are activated by cytokines through the JAK-STAT signaling pathway. Once activated, STAT5 translocates to the nucleus where it regulates the expression of target genes involved in immune responses and cell survival. The role of STAT5 in promoting tumorigenesis and inflammation makes it an attractive target for therapeutic intervention.
STAT5 inhibitors function primarily by preventing the phosphorylation and subsequent activation of STAT5. This inhibition disrupts its ability to bind DNA and regulate gene expression. Various small molecules have been identified as STAT5 inhibitors, including:
- Pimozide : Originally an antipsychotic drug, pimozide has been shown to induce apoptosis in cancer cells by inhibiting STAT5 activity. It selectively reduces the expression of STAT5 target genes without affecting other transcription factors like NF-κB .
- AC-4–130 : This compound has demonstrated potent inhibitory effects on STAT5 signaling in acute myeloid leukemia (AML), leading to decreased cell survival and downregulation of key genes involved in cancer progression .
- STAT5-IN-1 : A specific inhibitor that has shown promise in reducing inflammation and atherosclerosis in animal models by downregulating pro-inflammatory cytokines .
Case Studies
-
Hematological Malignancies :
- In a study involving chronic myeloid leukemia (CML) cells, pimozide effectively reduced cell viability and induced apoptosis by inhibiting STAT5 signaling. This suggests its potential as a therapeutic agent for patients resistant to conventional therapies .
- Another study highlighted the use of AC-4–130 in AML, where it was found to downregulate genes essential for cell cycle progression and survival, indicating its effectiveness in targeting cancer stem cells .
- Atherosclerosis :
Data Tables
Clinical Implications
The development of STAT5 inhibitors is still in its early stages compared to other targeted therapies like JAK inhibitors. However, preliminary clinical trials indicate that these compounds are well-tolerated and may enhance treatment efficacy when combined with existing therapies for hematological cancers. For instance, combining IDH inhibitors with STAT5 inhibitors has shown improved differentiation responses in AML models .
Propriétés
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIKTBRCQWOGT-GIJQJNRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.